molecular formula C10H8BrNO2 B13922390 2-(4-Bromo-3-methoxyphenyl)oxazole CAS No. 176961-36-7

2-(4-Bromo-3-methoxyphenyl)oxazole

Cat. No.: B13922390
CAS No.: 176961-36-7
M. Wt: 254.08 g/mol
InChI Key: HREWWWKQKAZBNR-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the reaction of 4-bromo-3-methoxyphenylboronic acid with an oxazole derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-methoxyphenyl)oxazole is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various biological applications .

Properties

CAS No.

176961-36-7

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO2/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,1H3

InChI Key

HREWWWKQKAZBNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=CO2)Br

Origin of Product

United States

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